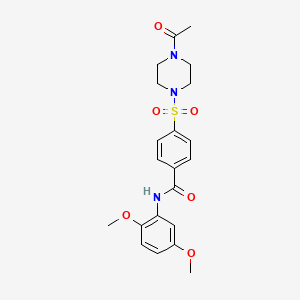
4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(2,5-dimethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(2,5-dimethoxyphenyl)benzamide, also known as ADP, is a chemical compound that has been extensively studied for its potential therapeutic applications. ADP belongs to the class of sulfonamide compounds and has been found to exhibit a wide range of biological activities.
Scientific Research Applications
Anticancer Properties
Novel sulfonamide derivatives carrying biologically active moieties have been synthesized and evaluated for their anticancer activity against various cancer cell lines. For instance, certain derivatives demonstrated potent activity as cytotoxic agents and as inhibitors of the vascular endothelial growth factor receptor (VEGFR)-2, indicating their potential in cancer therapy (Ghorab et al., 2016). Another study focused on benzhydrylpiperazine derivatives, revealing variable cytotoxic activities against different cancer cell lines, suggesting the potential of sulfonamide and benzamide derivatives in oncology (E. E. Gurdal et al., 2013).
Anticonvulsant Activity
Research into benzamide derivatives has also shown promise in the development of anticonvulsant medications. N-(substituted)-4-aminobenzamides have provided several anticonvulsants, with studies focusing on the modification of these compounds to improve efficacy and reduce metabolic inactivation (E. Afolabi & V. Okolie, 2013).
Enzyme Inhibition for Therapeutic Applications
The incorporation of piperazino functionality into urea-based structures has been explored for inhibiting soluble epoxide hydrolase (sEH), a promising target for treating hypertension and inflammation. These modifications have led to compounds with improved pharmacokinetic properties and high potency against human sEH enzyme (Shao-Xu Huang et al., 2010).
properties
IUPAC Name |
4-(4-acetylpiperazin-1-yl)sulfonyl-N-(2,5-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-15(25)23-10-12-24(13-11-23)31(27,28)18-7-4-16(5-8-18)21(26)22-19-14-17(29-2)6-9-20(19)30-3/h4-9,14H,10-13H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIGOHKFWWBOHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(2,5-dimethoxyphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

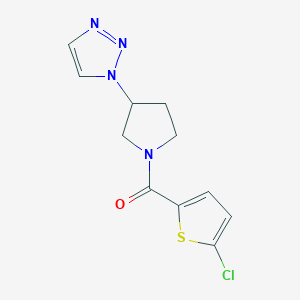
![N-(4-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2816115.png)
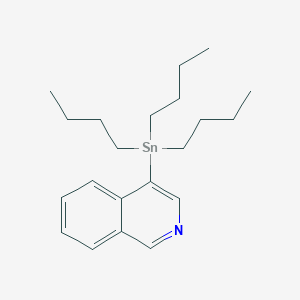
![3-[[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2816117.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2816118.png)
![4-[(5-Methoxy-4-oxopyran-2-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2816119.png)
![Methyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate](/img/structure/B2816121.png)
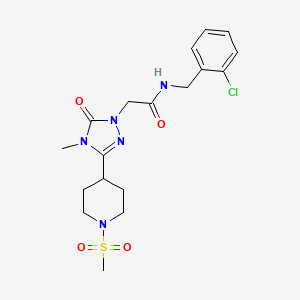

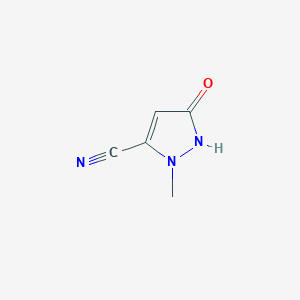


![5-chloro-2-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2816131.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2816132.png)